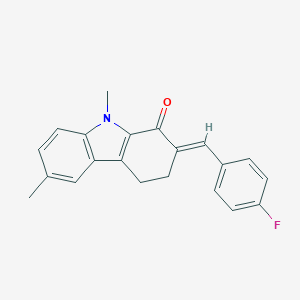![molecular formula C17H16N2OS B421149 4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one CAS No. 56929-66-9](/img/structure/B421149.png)
4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound is characterized by a fused ring system that includes a thieno ring, a pyrimido ring, and an azepin ring, making it a complex and intriguing molecule for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimido derivatives under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the reaction temperature and time need to be carefully controlled to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, the purification process is crucial and may involve techniques such as recrystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
科学研究应用
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anticonvulsant and antitumor activities.
Materials Science: Due to its unique structural properties, the compound is being explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are being investigated to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one involves its interaction with specific molecular targets. For instance, in its anticonvulsant activity, the compound is believed to modulate the gamma-aminobutyric acid (GABA) system by binding to the benzodiazepine-binding site on GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure control.
相似化合物的比较
Similar Compounds
7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine: This compound shares a similar thieno-pyridine structure but lacks the azepin ring.
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound has a similar fused ring system but differs in the position and type of rings fused.
Uniqueness
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one is unique due to its specific ring fusion pattern and the presence of the azepin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
属性
CAS 编号 |
56929-66-9 |
|---|---|
分子式 |
C17H16N2OS |
分子量 |
296.4g/mol |
IUPAC 名称 |
4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C17H16N2OS/c20-17-15-13(12-7-3-1-4-8-12)11-21-16(15)18-14-9-5-2-6-10-19(14)17/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI 键 |
TVVSOKALYIIYGY-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC1 |
规范 SMILES |
C1CCC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


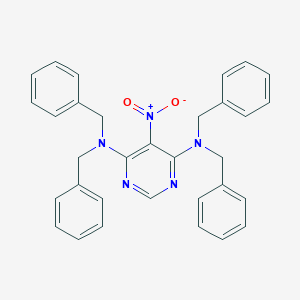
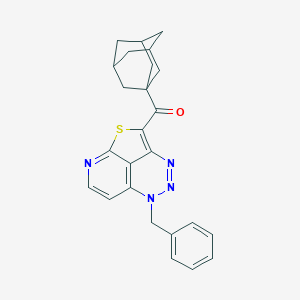
![1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B421068.png)
![6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one](/img/structure/B421069.png)
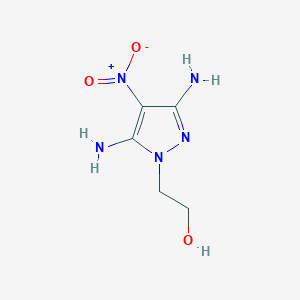
![(4-Benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-12-yl)-trimethylsilane](/img/structure/B421072.png)
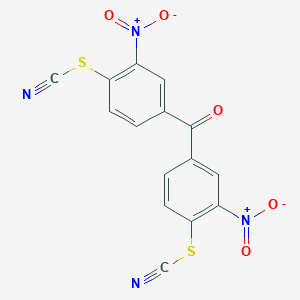
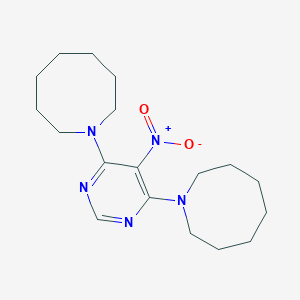
![3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde](/img/structure/B421078.png)
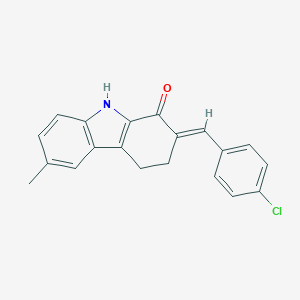
![3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B421085.png)
